Cas no 19522-40-8 (D-Glutamic Acid apha-Amide)
D-Glutamic Acid apha-Amide Chemical and Physical Properties
Names and Identifiers
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- (R)-4,5-Diamino-5-oxopentanoic acid
- D-Glutamic acid alpha-amide hydrochloride
- H-D-Glu-NH?
- H-D-Glu-NH₂
- Pentanoic acid,4,5-diamino-5-oxo-, (4R)-
- D-GlutaMic acid alpha-aMide, HCl
- D-Isoglutamin
- D-ISOGLUTAMINE
- GMA
- H-D-ISOGLN-OH
- 4-Amino-D-glutaramic acid
- 4,5-Diamino-5-oxo-(R)pentanoic acid
- 4,5-Diamino-5-oxo-(4R)-pentanoic acid
- D-Glu-NH2·HCl
- H-D-GLU-NH2 HCL
- D-GLUTAMIC ACID-NH2
- D-GLUTAMIC ACID ALPHA-AMIDE
- D-ISOGLUTAMINE HYDROCHLORIDE
- H-D-Isogln-OH, D-IsoglutaMine
- A857613
- MFCD00237403
- Isoglutamine, D-
- CS-0196933
- (4R)-4,5-diamino-5-oxopentanoic acid
- Q27280946
- BCP17216
- Glutaramic acid, 4-amino-, D-
- SCHEMBL965272
- Pentanoic acid, 4,5-diamino-5-oxo-, (R)-
- ZGL
- Pentanoic acid, 4,5-diamino-5-oxo-, (4R)-
- 4-Aminoglutaramic acid, (R)-
- 19522-40-8
- AKOS016842762
- AS-49071
- (4R)-4-AMINO-4-CARBAMOYLBUTANOIC ACID
- IY2O406N69
- Iso-D-glutamine
- (4R)-5-Amino-4-azaniumyl-5-oxopentanoate
- D-Glutamic acid a-amide hydrochloride
- UNII-IY2O406N69
- CHEBI:192481
- FD21448
- DTXSID90415341
- D-alpha-glutamine
- (4R)-4-amino-4-carbamoylbutyric acid
- H-D-Isogln-OH;D-Isoglutamine
- H-D-Glu-NH
- D-Glutamic Acid apha-Amide
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- MDL: MFCD00237403
- Inchi: 1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m1/s1
- InChI Key: AEFLONBTGZFSGQ-GSVOUGTGSA-N
- SMILES: O=C([C@@H](CCC(=O)O)N)N
Computed Properties
- Exact Mass: 146.06900
- Monoisotopic Mass: 146.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.3
- Topological Polar Surface Area: 106Ų
Experimental Properties
- PSA: 106.41000
- LogP: 0.06440
D-Glutamic Acid apha-Amide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208965-250mg |
R)-4,5-Diamino-5-oxopentanoic acid |
19522-40-8 | 95% | 250mg |
£220.00 | 2022-02-28 | |
| Fluorochem | 208965-1g |
R)-4,5-Diamino-5-oxopentanoic acid |
19522-40-8 | 95% | 1g |
£440.00 | 2022-02-28 | |
| Fluorochem | 208965-5g |
R)-4,5-Diamino-5-oxopentanoic acid |
19522-40-8 | 95% | 5g |
£880.00 | 2022-02-28 | |
| Chemenu | CM303864-1g |
(R)-4,5-Diamino-5-oxopentanoic acid |
19522-40-8 | 95% | 1g |
$209 | 2021-06-09 | |
| TRC | G650230-10mg |
D-Glutamic Acid apha-Amide |
19522-40-8 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | G650230-50mg |
D-Glutamic Acid apha-Amide |
19522-40-8 | 50mg |
$115.00 | 2023-05-18 | ||
| TRC | G650230-100mg |
D-Glutamic Acid apha-Amide |
19522-40-8 | 100mg |
$167.00 | 2023-05-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF901-250mg |
(4R)-4,5-diamino-5-oxo-pentanoic acid |
19522-40-8 | 95% | 250mg |
¥408.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF901-1g |
(4R)-4,5-diamino-5-oxo-pentanoic acid |
19522-40-8 | 95% | 1g |
¥1056.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF901-5g |
(4R)-4,5-diamino-5-oxo-pentanoic acid |
19522-40-8 | 95% | 5g |
¥3683.0 | 2024-04-23 |
D-Glutamic Acid apha-Amide Suppliers
D-Glutamic Acid apha-Amide Related Literature
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Shuo Xing,James L. Gleason Org. Biomol. Chem. 2015 13 1515
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Geneva Maddison Crump,Junhui Zhou,Siavash Mashayekh,Catherine L. Grimes Chem. Commun. 2020 56 13313
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Isha Mutreja,Dhiraj Kumar,Ajeet Kaushik,Yogendra Kumar Mishra J. Mater. Chem. B 2023 11 5990
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Aleksandra Mar?avelski,Marija Paurevi?,Rosana Ribi? Org. Biomol. Chem. 2021 19 7001
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A. B. Hughes,A. J. Rudge Nat. Prod. Rep. 1994 11 135
Additional information on D-Glutamic Acid apha-Amide
D-Glutamic Acid alpha-Amide: A Comprehensive Overview
D-Glutamic Acid alpha-Amide, identified by the CAS number 19522-40-8, is a significant compound in the field of biochemistry and pharmacology. This compound, also referred to as alpha-amidoglutaric acid, has garnered attention due to its unique properties and potential applications in various scientific domains. Recent advancements in research have further elucidated its role in biological systems, making it a topic of interest for both academic and industrial inquiries.
The chemical structure of D-Glutamic Acid alpha-Amide comprises a glutamic acid backbone with an amide group attached to the alpha-carbon. This structural modification imparts distinct functional properties compared to its parent compound, glutamic acid. The compound is known for its ability to participate in various biochemical reactions, particularly those involving amino acids and their derivatives. Its amide functionality makes it a versatile building block in peptide synthesis and other organic chemistry applications.
Recent studies have explored the role of D-Glutamic Acid alpha-Amide in neurotransmitter metabolism and its potential therapeutic implications. Researchers have identified its involvement in the regulation of glutamate transporters, which are critical for maintaining synaptic function and preventing excitotoxicity. This finding has opened new avenues for investigating its potential as a neuroprotective agent in conditions such as epilepsy and neurodegenerative diseases.
In addition to its biological roles, D-Glutamic Acid alpha-Amide has been utilized in the development of novel drug delivery systems. Its ability to form stable complexes with metal ions has made it a valuable component in the synthesis of metallo-drug conjugates, which are being explored for targeted drug delivery applications. This application underscores the compound's versatility and its growing importance in pharmaceutical research.
The synthesis of D-Glutamic Acid alpha-Amide has also been optimized through innovative chemical methodologies. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for studying its stereochemical effects in biological systems. These developments have significantly enhanced the efficiency and scalability of its production, making it more accessible for large-scale applications.
Furthermore, the compound's role in metabolic pathways has been a focal point of recent investigations. Studies have demonstrated its involvement in the urea cycle and nitrogen metabolism, highlighting its significance in maintaining cellular homeostasis. Understanding these processes at a molecular level has provided insights into potential therapeutic interventions for metabolic disorders associated with glutamate dysregulation.
In conclusion, D-Glutamic Acid alpha-Amide (CAS No. 19522-40-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent research breakthroughs, continue to expand our understanding of its biological roles and practical uses. As ongoing studies uncover new aspects of this compound, it remains at the forefront of scientific exploration and innovation.
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